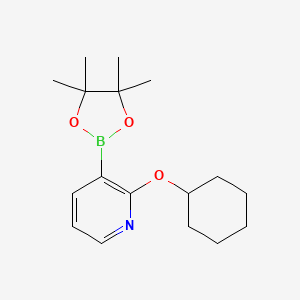

2-(Cyclohexyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves two substitution reactions. Compound 2 is dissolved in xylene under stirring at room temperature .

Molecular Structure Analysis

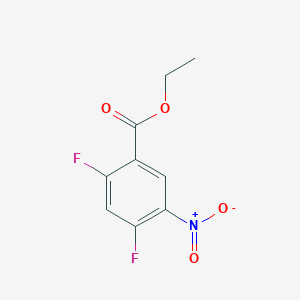

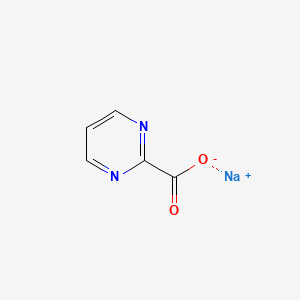

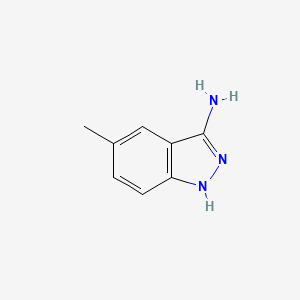

The molecular structure of 2-(Cyclohexyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine consists of a pyridine ring with a cyclohexyloxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached. The pinacol ester functionality enhances its stability and reactivity .

Scientific Research Applications

Chemical Reactivity and Stability Analysis

- The first reported structure of a pyridin-2-ylboron derivative, similar to the subject compound, showed unique structural characteristics affecting its chemical reactivity and stability. Differences in the orientation of the dioxaborolane ring and the bond angles in the BO2 group were observed, impacting the compound's chemical behavior (Sopková-de Oliveira Santos et al., 2003).

Structural and Conformational Analysis

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, an analogous compound, underwent comprehensive structural and conformational analysis. Density Functional Theory (DFT) was used to calculate molecular structures, which showed consistency with the crystal structures determined by X-ray diffraction. This research provides insights into the physical and chemical properties of such compounds (Huang et al., 2021).

Optimized Synthesis for Medicinal Applications

- An optimized synthesis method was developed for 3-(hetero)aryl pyrazolo[1,5-a]pyridines, which are medicinally important compounds. This method included the synthesis and coupling of a novel boronic ester, closely related to the subject compound, demonstrating its potential in medicinal chemistry (Bethel et al., 2012).

Ionic Liquid Catalysis in Esterification

- Research on the esterification reaction of boric acid with cyclohexanol in ionic liquids involved compounds structurally similar to the subject compound. This study is significant for understanding the catalytic role of ionic liquids in the synthesis of boric acid esters (Li-Zhen et al., 2010).

Advanced Borylation Techniques in Organic Synthesis

- The Pd-catalyzed borylation of arylbromides using compounds structurally related to the subject compound was investigated. This method showed effectiveness in the borylation of arylbromides, particularly those bearing sulfonyl groups, highlighting its utility in organic synthesis (Takagi & Yamakawa, 2013).

properties

IUPAC Name |

2-cyclohexyloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-11-8-12-19-15(14)20-13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSECBXCZEDVQLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50639884 |

Source

|

| Record name | 2-(Cyclohexyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclohexyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |

CAS RN |

1073354-43-4 |

Source

|

| Record name | Pyridine, 2-(cyclohexyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclohexyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50639884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Amino-(5-methyl-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1358455.png)